molecular formula C17H34N4O8 B609450 N-(Azido-PEG3)-NH-PEG3-acid CAS No. 2183440-72-2

N-(Azido-PEG3)-NH-PEG3-acid

Cat. No. B609450
CAS RN: 2183440-72-2
M. Wt: 422.48
InChI Key: CDPBBXHRNSHWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Azido-PEG3)-NH-PEG3-acid” is a compound that contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .


Synthesis Analysis

The synthesis of “N-(Azido-PEG3)-NH-PEG3-acid” involves the use of azide and carboxylic acid groups . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .


Molecular Structure Analysis

“N-(Azido-PEG3)-NH-PEG3-acid” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry .


Chemical Reactions Analysis

“N-(Azido-PEG3)-NH-PEG3-acid” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The molecular weight of “N-(Azido-PEG3)-NH-PEG3-acid” is 247.25 . The compound is available in solid form .

Scientific Research Applications

Biotinylation Reagent

“N-(Azido-PEG3)-NH-PEG3-acid” is used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules . This is done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives . The azide group reacts with alkynes to form a stable triazole linkage, facilitating the introduction of biotin into the alkyne modified system of interest .

Bioorthogonal Chemistry

The compound is used in bioorthogonal chemistry, a type of chemistry that allows for chemical reactions to occur inside living organisms without interfering with native biochemical processes . This is possible because the components of the reaction do not react with the biological environment .

Solubility Improvement

The compound has a PEG (polyethylene glycol) spacer which improves its solubility in aqueous media . This makes it suitable for use in various biological and chemical applications where solubility can be a challenge .

Synthesis of Heterocycles

Organic azides, such as “1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid”, have been used in the synthesis of various heterocycles . These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Sulfhydryl Reactivity

The compound has been noted for its sulfhydryl reactivity . This property can be useful in various chemical reactions and processes .

Research Use Only

It’s important to note that “N-(Azido-PEG3)-NH-PEG3-acid” is currently labeled for research use only . This means it is primarily used in laboratory settings for experimental purposes .

Mechanism of Action

Target of Action

N-(Azido-PEG3)-NH-PEG3-acid, also known as 1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid, primarily targets thiol groups on proteins or peptides . The compound forms stable covalent bonds with these targets, enabling the selective modification of thiol-containing proteins or peptides .

Mode of Action

The compound functions as a crosslinker in bioconjugation reactions . Its mechanism of action involves the specific reaction with thiol groups on proteins or peptides, forming stable covalent bonds . This facilitates the conjugation of biomolecules through the formation of a stable linkage, allowing for the manipulation and study of protein interactions or the development of novel bioconjugates .

Biochemical Pathways

The compound plays a role in the modification of biomolecules for various experimental purposes, such as the creation of protein conjugates or the immobilization of proteins onto surfaces . Its function in bioconjugation reactions contributes to the advancement of fields such as proteomics by enabling the controlled modification and manipulation of biomolecules for experimental purposes .

Pharmacokinetics

It is known that the compound can react with alkyne, bcn, dbco via click chemistry to yield a stable triazole linkage

Result of Action

The result of the compound’s action is the formation of stable covalent bonds with thiol-containing proteins or peptides . This enables the precise control of conjugation reactions in experimental applications, facilitating the study of protein interactions and the development of novel bioconjugates .

Safety and Hazards

“N-(Azido-PEG3)-NH-PEG3-acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

“N-(Azido-PEG3)-NH-PEG3-acid” is a promising compound for future research due to its potential in bio-conjugation . The azide group enables PEGylation via Click Chemistry, which is a powerful tool for the modification of biomolecules .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBBXHRNSHWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azido-PEG3)-NH-PEG3-acid HCl salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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